5-Iodo-2-oxoindoline-7-carboxylic acid
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Overview
Description
5-Iodo-2-oxoindoline-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Iodo-2-oxoindoline-7-carboxylic acid typically involves the iodination of 2-oxoindoline-7-carboxylic acid. One common method is the reaction of 2-oxoindoline-7-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Chemical Reactions Analysis
5-Iodo-2-oxoindoline-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Iodo-2-oxoindoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Iodo-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
5-Iodo-2-oxoindoline-7-carboxylic acid can be compared with other indole derivatives such as:
2-Oxoindoline-5-carboxylic acid: Lacks the iodine substituent and may have different biological activities.
5-Bromo-2-oxoindoline-7-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological properties.
5-Chloro-2-oxoindoline-7-carboxylic acid: Another halogenated derivative with potentially different chemical and biological behaviors.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6INO3 |
---|---|
Molecular Weight |
303.05 g/mol |
IUPAC Name |
5-iodo-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6INO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI Key |
HPYWRTZIZQNEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)I)C(=O)O)NC1=O |
Origin of Product |
United States |
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